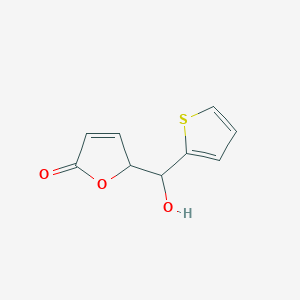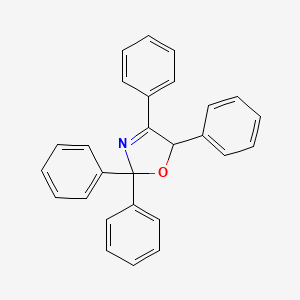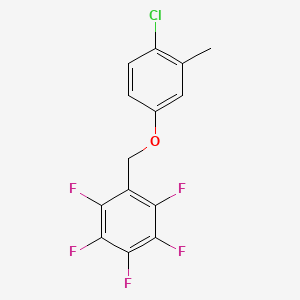
5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a compound that features a trifluoromethyl group attached to a methanonaphthalene structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound it is attached to .
Métodos De Preparación
The synthesis of 5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one can be achieved through several routes. One common method involves the trifluoromethylation of carbon-centered radical intermediates . This process typically requires the use of specific reagents and catalysts to introduce the trifluoromethyl group into the desired molecular framework. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group can participate in radical reactions, often facilitated by photoredox catalysis . Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and Ruppert’s reagent .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential therapeutic properties, particularly due to the presence of the trifluoromethyl group, which can enhance the biological activity of compounds . In industry, it can be used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating its biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one include other trifluoromethyl-substituted molecules such as trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone . These compounds share the trifluoromethyl group, which imparts similar chemical properties, but they differ in their overall molecular structure and specific applications.
Propiedades
Número CAS |
85977-28-2 |
|---|---|
Fórmula molecular |
C12H9F3O |
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)9-3-1-2-7-8-4-6(11(7)9)5-10(8)16/h1-3,6,8H,4-5H2 |
Clave InChI |
ISERJJQTUPQELR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(=O)C1C3=C2C(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
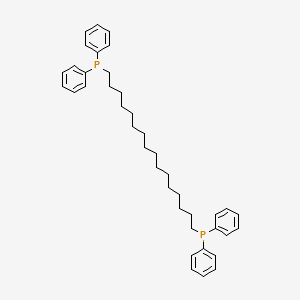
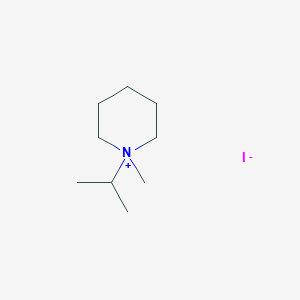
![2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal](/img/structure/B14413170.png)
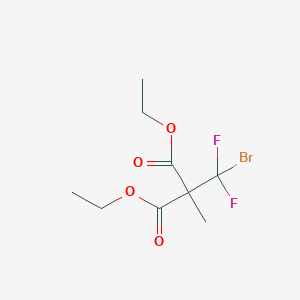
mercury](/img/structure/B14413184.png)
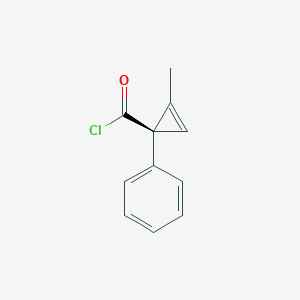
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)
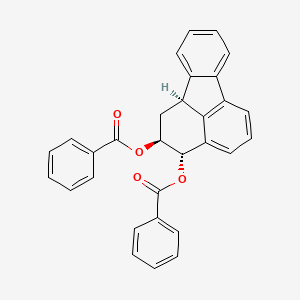
![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
